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Compound of Interest

Compound Name: 3-Bromobenzonitrile

Cat. No.: B1265711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral

properties of 3-Bromobenzonitrile. It includes detailed experimental protocols for its synthesis,

purification, and analysis, tailored for professionals in research and drug development.

Furthermore, this guide illustrates a key application in a common synthetic workflow.

Core Physical and Chemical Properties
3-Bromobenzonitrile is a versatile building block in organic synthesis, valued for its reactive

nitrile and bromo functionalities. A summary of its key physical and chemical properties is

presented below.

Table 1: Physical and Chemical Properties of 3-Bromobenzonitrile
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Property Value Reference(s)

CAS Number 6952-59-6 [1]

Molecular Formula C₇H₄BrN [1]

Molecular Weight 182.02 g/mol [1]

Appearance
White to light yellow crystalline

solid
[2]

Melting Point 38-40 °C [2]

Boiling Point 225 °C [2]

Density 1.562 g/mL [3]

Solubility Soluble in water (0.2 g/L) [1]

Flash Point >113 °C (>235.4 °F) [2]

Table 2: Spectral Data Summary for 3-Bromobenzonitrile
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Spectral Data Key Features Reference(s)

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 7.79 (t, J=1.4 Hz, 1H),

7.75 (dt, J=7.8, 1.3 Hz, 1H),

7.61 (ddd, J=8.0, 2.0, 1.1 Hz,

1H), 7.37 (t, J=7.9 Hz, 1H)

[4]

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm): 138.0, 135.2, 130.6,

130.3, 122.9, 117.8, 113.7
[5][6]

FTIR (KBr Pellet)

Major peaks around 2230 cm⁻¹

(C≡N stretch), 1570, 1470,

1420 cm⁻¹ (aromatic C=C

stretch), 780 cm⁻¹ (C-Br

stretch)

[3]

Mass Spectrum (GC-MS)

Molecular ion (M⁺) at m/z

181/183 (due to bromine

isotopes), major fragment at

m/z 102

[3][7]

Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 3-Bromobenzonitrile
are provided to facilitate its practical application in a laboratory setting.

Synthesis: Sandmeyer Reaction of 3-Aminobenzonitrile
The Sandmeyer reaction provides a reliable method for the synthesis of 3-Bromobenzonitrile
from 3-aminobenzonitrile.[8][9][10]

Protocol:

Diazotization:

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-

aminobenzonitrile (1 equivalent) in an aqueous solution of hydrobromic acid (48%, 3

equivalents).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.chemicalbook.com/SpectrumEN_6952-59-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_6952-59-6_13CNMR.htm
https://spectrabase.com/spectrum/Jru2veTTFru
https://pubchem.ncbi.nlm.nih.gov/compound/23381
https://pubchem.ncbi.nlm.nih.gov/compound/23381
https://dev.spectrabase.com/spectrum/Ekx8G3F0S
https://www.benchchem.com/product/b1265711?utm_src=pdf-body
https://www.benchchem.com/product/b1265711?utm_src=pdf-body
https://en.wikipedia.org/wiki/Sandmeyer_reaction
https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8378299/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,

maintaining the temperature below 5 °C.

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Sandmeyer Reaction:

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in

hydrobromic acid (48%, 2 equivalents) at room temperature.

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous

stirring. Effervescence (evolution of nitrogen gas) will be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 50-60 °C for 1 hour to ensure complete reaction.

Work-up and Isolation:

Cool the reaction mixture to room temperature and extract the product with diethyl ether or

dichloromethane (3 x 50 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50

mL) and then with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude 3-Bromobenzonitrile.

Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.[11][12][13]

[14]

Protocol:

Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
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Dissolution: Dissolve the crude 3-Bromobenzonitrile in a minimal amount of hot ethanol in

an Erlenmeyer flask.

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution

through a pre-warmed funnel with fluted filter paper into a clean flask.

Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution

becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and

obtain a clear solution.

Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to

maximize crystal formation.

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Analysis
Standard analytical techniques are employed to confirm the identity and purity of the

synthesized 3-Bromobenzonitrile.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6]

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

2. Fourier-Transform Infrared (FTIR) Spectroscopy[15][16][17][18]

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg)

with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent

disk.
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Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS)[3][7][19][20]

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Conditions (Example):

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Application in Synthetic Workflow: Suzuki-Miyaura
Coupling
3-Bromobenzonitrile is a valuable substrate in palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[21][22][23][24]

This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in

pharmaceuticals and functional materials.

Below is a diagram illustrating the experimental workflow for a typical Suzuki-Miyaura coupling

reaction using 3-Bromobenzonitrile.
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Experimental Workflow: Suzuki-Miyaura Coupling of 3-Bromobenzonitrile

Reaction Setup

Reaction Execution

Work-up and Isolation

Purification and Analysis

Combine Reactants:
- 3-Bromobenzonitrile (1 eq)
- Arylboronic Acid (1.2 eq)

- Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
- Base (e.g., K₂CO₃, 2 eq)

- Solvent (e.g., Toluene/Ethanol/Water)

Heat the mixture under
inert atmosphere (e.g., N₂ or Ar)

at reflux (e.g., 80-100 °C)

1

Monitor reaction progress
by TLC or GC-MS

2

Cool to room temperature

3

Perform aqueous work-up
and extract with an

organic solvent (e.g., Ethyl Acetate)

4

Dry organic layer
(e.g., over Na₂SO₄)

5

Concentrate under
reduced pressure

6

Purify crude product
(e.g., Column Chromatography

or Recrystallization)

7

Characterize the final product
(NMR, MS, FTIR)

8

Click to download full resolution via product page

Caption: Suzuki-Miyaura Coupling Workflow.
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Detailed Protocol for Suzuki-Miyaura Coupling:
Synthesis of 3-(4-methoxyphenyl)benzonitrile[22]
This protocol details the synthesis of a biaryl compound from 3-Bromobenzonitrile and 4-

methoxyphenylboronic acid.

Reaction Setup:

To an oven-dried Schlenk flask, add 3-Bromobenzonitrile (1.0 mmol), 4-

methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium

catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).

Reaction:

Heat the reaction mixture to reflux (approximately 90 °C) with stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed

(typically 4-12 hours).

Work-up:

Cool the reaction mixture to room temperature.

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers and wash with brine (1 x 20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

Purification:
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Purify the crude product by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford the pure 3-(4-methoxyphenyl)benzonitrile.

Safety and Handling
3-Bromobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin

and serious eye irritation.[25] Appropriate personal protective equipment (PPE), including

gloves, safety goggles, and a lab coat, should be worn when handling this compound. All

manipulations should be performed in a well-ventilated fume hood. For detailed safety

information, refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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